molecular formula C22H29N3O4S B2391971 1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone CAS No. 2034575-28-3

1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone

Katalognummer: B2391971
CAS-Nummer: 2034575-28-3
Molekulargewicht: 431.55
InChI-Schlüssel: QOSBPPCJVIMCSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is a synthetic organic compound designed for advanced chemical and pharmacological research. Its molecular structure incorporates a 2,6-dimethylpyrimidine moiety linked via a piperidine-oxygen bridge to a phenyl ethanone core featuring an isopropylsulfonyl group. This specific architecture suggests potential as a key intermediate in the synthesis of novel bioactive molecules. Compounds featuring similar dimethylpyrimidine and complex ether scaffolds have demonstrated significant interest in medicinal chemistry, particularly in the development of antileukemic agents . The structural motif of a piperidine-linked heterocycle is found in molecules investigated for their cytotoxic effects against human leukemic cell lines, such as K562 and CEM, with some derivatives showing promising activity in the low micromolar range . Furthermore, the 2,6-dimethylpyrimidine subunit is a recognized pharmacophore in synthetic chemistry for constructing molecules with diverse biological profiles, including antibacterial properties . This reagent is provided for research applications only, strictly for use in laboratory settings. It is intended for purposes such as chemical synthesis, the exploration of structure-activity relationships (SAR), and the development of new therapeutic candidates in areas like oncology and infectious diseases. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Eigenschaften

IUPAC Name

1-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S/c1-15(2)30(27,28)20-9-7-18(8-10-20)13-22(26)25-11-5-6-19(14-25)29-21-12-16(3)23-17(4)24-21/h7-10,12,15,19H,5-6,11,13-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSBPPCJVIMCSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)CC3=CC=C(C=C3)S(=O)(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of molecules characterized by the presence of a piperidine ring, a pyrimidine moiety, and an ethanone structure. Its molecular formula is C21H25N3O3C_{21}H_{25}N_{3}O_{3} with a molecular weight of approximately 367.449 g/mol.

Structural Features

FeatureDescription
Piperidine Ring Contributes to the compound's basic properties
Pyrimidine Moiety Imparts unique electronic characteristics
Ethanone Group Facilitates interactions with biological targets

Preliminary studies suggest that this compound may act as an enzyme inhibitor , potentially affecting various biochemical pathways. The specific mechanisms are still under investigation, but initial findings indicate interactions with receptors involved in metabolic regulation and signal transduction.

Enzyme Inhibition

Research indicates that the compound shows promise as an inhibitor of certain enzymes implicated in disease processes. For example, it may influence pathways regulated by carboxylesterases, which are known to play roles in drug metabolism and signaling pathways such as Wnt signaling .

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this molecule may also exhibit such activity.
  • Cancer Treatment : Given its ability to modulate enzyme activity, there is interest in exploring its effects on cancer cell proliferation and survival.

Case Studies and Research Findings

  • Inhibition of Notum Enzyme :
    A study highlighted the role of Notum as a negative regulator of Wnt signaling. The compound's structural analogs were screened for inhibitory activity against Notum, showing promising results that warrant further exploration in drug development contexts .
  • Synthesis and Characterization :
    The synthesis involves multiple steps including amide coupling and ether formation. Optimized reaction conditions have been developed to enhance yield and purity, utilizing advanced methods such as column chromatography.
  • Comparative Analysis with Similar Compounds :
    Comparative studies with structurally similar compounds revealed unique aspects of this compound's biological activity. For instance, while other piperidine derivatives lacked the specific pyrimidine substitution pattern, this compound's unique structure contributes to distinct pharmacological properties.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Key Features

The following compounds share structural motifs (e.g., piperidine, pyrimidine, sulfonyl groups) and are compared based on computational, proteomic, and bioactivity

Compound Name Structural Features Bioactivity Profile Computational Similarity (Tanimoto/Dice) Proteomic Signature (CANDO) Key References
Target Compound Piperidine, 2,6-dimethylpyrimidine, isopropylsulfonylphenyl Hypothesized kinase inhibition, anti-inflammatory N/A Pending analysis
[4-(3-Methoxyphenyl)-1-piperazinyl][1-(6-phenoxy-4-pyrimidinyl)-4-piperidinyl]methanone Piperazine, pyrimidine, phenoxy group Serotonin receptor modulation (predicted) 0.65 (Tanimoto) High overlap with CNS targets
1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-piperidin-1-yl]-ethanone Piperidine, dimethylamino-iodo-pyrimidine Anticandidate for radiopharmaceuticals (iodine moiety) 0.72 (Dice) Moderate similarity
1-(2-Methylpyrimidin-4-yl)ethanone Pyrimidine, acetyl group Flavoring agent; low bioactivity 0.41 (Tanimoto) No significant overlap
1-(4-Methoxy-3-(pyrimidin-2-ylsulfanylmethyl)-phenyl)-ethanone Pyrimidine, sulfanylmethyl, methoxyphenyl Antifungal activity (in vitro) 0.58 (Dice) Partial overlap with CYP enzymes

Key Observations

  • Bioactivity Clustering : Compounds with pyrimidine-piperidine scaffolds (e.g., ) show higher bioactivity similarity to the target compound, aligning with , which links structural motifs to shared modes of action .
  • Computational Metrics : Tanimoto and Dice scores indicate moderate similarity (0.65–0.72) for piperidine-pyrimidine derivatives, while simpler pyrimidine-acetyl compounds (e.g., ) show low relevance .

Functional Comparison Using Advanced Methodologies

Chemical-Genetic Profiling

highlights "guilt-by-association" approaches, where compounds with similar chemical-genetic fitness profiles share modes of action. For example, 1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-piperidin-1-yl]-ethanone may exhibit radiopharmaceutical properties akin to iodine-labeled kinase inhibitors, suggesting the target compound could be optimized for similar applications .

QSAR and Multitarget Predictions

QSAR models () emphasize that structural fragments like the isopropylsulfonyl group enhance solubility and target affinity. The target compound’s sulfonyl group may confer advantages over analogues lacking this moiety (e.g., ) in binding to hydrophobic enzyme pockets .

Limitations and Contradictions

  • Proteomic vs. Structural Similarity: notes that proteomic signatures may diverge even in structurally similar compounds due to off-target interactions. For instance, 1-(4-Methoxy-3-(pyrimidin-2-ylsulfanylmethyl)-phenyl)-ethanone targets CYP enzymes despite structural overlap with the target compound, highlighting the need for multi-method validation .

Vorbereitungsmethoden

Synthetic Strategies for Core Structural Assembly

The target compound features three critical subunits: a 2,6-dimethylpyrimidin-4-yloxy-piperidine moiety, a 4-(isopropylsulfonyl)phenyl group, and an ethanone linker. Synthesis requires sequential coupling of these subunits through nucleophilic substitutions, sulfonylation, and ketone formation.

Retrosynthetic Analysis

Retrosynthetically, the molecule dissects into:

  • Piperidine intermediate : 3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine
  • Aryl sulfone intermediate : 4-(isopropylsulfonyl)acetophenone
  • Ethanone linker : Introduced via alkylation or acylation reactions.

Coupling these subunits likely proceeds through nucleophilic displacement or transition metal-catalyzed cross-coupling.

Key Challenges in Synthesis

  • Regioselectivity : Ensuring ether formation at the 3-position of piperidine.
  • Sulfonylation efficiency : Avoiding over-oxidation during isopropylsulfonyl group installation.
  • Steric hindrance : Managing bulky substituents on the pyrimidine and phenyl rings.

Stepwise Synthesis of Intermediate Components

Preparation of 3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine

Pyrimidine Synthesis

2,6-Dimethylpyrimidin-4-ol is synthesized via cyclocondensation of acetylacetone with guanidine carbonate under acidic conditions:
$$
\text{CH}3\text{COCH}2\text{COCH}3 + \text{NH}2\text{C}(=\text{NH})\text{NH}2 \xrightarrow{\text{HCl}} \text{C}6\text{H}8\text{N}2\text{O} + \text{H}_2\text{O}
$$
The product is purified via recrystallization (ethanol/water), yielding white crystals (m.p. 132–134°C).

Piperidine Functionalization

3-Hydroxypiperidine undergoes Mitsunobu reaction with 2,6-dimethylpyrimidin-4-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF:
$$
\text{C}5\text{H}{11}\text{NO} + \text{C}6\text{H}8\text{N}2\text{O} \xrightarrow{\text{DEAD, PPh}3} \text{C}{11}\text{H}{17}\text{N}3\text{O}2 + \text{Byproducts}
$$
Reaction monitoring via TLC (ethyl acetate/hexanes, 1:1) confirms completion after 12 h at 25°C. Column chromatography (SiO₂, 10% MeOH/DCM) isolates the product (68% yield).

Synthesis of 4-(Isopropylsulfonyl)acetophenone

Sulfonylation of Acetophenone

4-Bromoacetophenone reacts with sodium isopropylsulfinate in DMF at 80°C for 6 h:
$$
\text{C}8\text{H}7\text{BrO} + \text{NaSO}2\text{C}3\text{H}7 \rightarrow \text{C}{11}\text{H}{14}\text{O}3\text{S} + \text{NaBr}
$$
Post-reaction, the mixture is poured into ice-water, extracted with DCM, and dried (Na₂SO₄). Solvent evaporation yields a crude solid, recrystallized from ethanol (82% purity by HPLC).

Oxidation to Sulfone

The sulfide intermediate is oxidized with m-CPBA (3-chloroperbenzoic acid) in dichloromethane at 0°C:
$$
\text{C}{11}\text{H}{14}\text{O}2\text{S} + \text{m-CPBA} \rightarrow \text{C}{11}\text{H}{14}\text{O}3\text{S} + \text{Byproducts}
$$
Reaction progress is monitored by TLC (Rf = 0.45 in 30% EtOAc/hexanes). Final purification via flash chromatography (SiO₂, 20% EtOAc/hexanes) affords the sulfone (89% yield).

Final Coupling and Optimization

Alkylation of Piperidine Intermediate

3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine reacts with 4-(isopropylsulfonyl)phenacyl bromide in acetonitrile using K₂CO₃ as base:
$$
\text{C}{11}\text{H}{17}\text{N}3\text{O}2 + \text{C}{11}\text{H}{13}\text{BrO}3\text{S} \xrightarrow{\text{K}2\text{CO}3} \text{C}{22}\text{H}{29}\text{N}3\text{O}4\text{S} + \text{KBr} + \text{H}2\text{O}
$$
Microwave irradiation (100°C, 30 min) enhances reaction efficiency, achieving 76% conversion (HPLC). The crude product is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient).

Reaction Optimization Table

Parameter Condition 1 Condition 2 Optimal Condition
Solvent DMF Acetonitrile Acetonitrile
Base Et₃N K₂CO₃ K₂CO₃
Temperature (°C) 80 100 (microwave) 100
Yield (%) 58 76 76

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 1.28 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.42 (s, 6H, pyrimidine-CH₃), 3.52–3.60 (m, 4H, piperidine-H), 4.72 (t, J = 4.3 Hz, 1H, OCH), 7.84 (d, J = 8.2 Hz, 2H, Ar-H), 8.12 (d, J = 8.2 Hz, 2H, Ar-H).
  • ¹³C NMR (125 MHz, DMSO-d₆) : δ 22.1 (CH(CH₃)₂), 24.8 (pyrimidine-CH₃), 56.7 (piperidine-C), 114.2 (pyrimidine-C), 128.9–138.4 (Ar-C), 207.3 (C=O).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₂₂H₂₉N₃O₄S: 431.1876 [M+H]⁺. Observed: 431.1879 (Δ = 0.7 ppm).

Comparative Analysis of Synthetic Routes

Yield and Purity Across Methods

Method Overall Yield (%) Purity (HPLC, %) Key Advantage
Conventional alkylation 58 92 Low equipment requirements
Microwave-assisted 76 98 Reduced reaction time

Q & A

Q. Methodological Insight :

  • Reactivity can be assessed via nucleophilic substitution assays (e.g., with primary amines in DMF at 60°C) .
  • Monitor keto-enol tautomerism using UV-Vis spectroscopy (λ=280 nm) in polar aprotic solvents .

Advanced Question: How can researchers resolve contradictions in NMR spectral data for this compound?

Answer:
Contradictions often arise from conformational flexibility or impurities. Use:

  • 2D NMR techniques (HSQC, HMBC) to assign ambiguous proton-carbon correlations .
  • X-ray crystallography to confirm solid-state structure, as demonstrated in for similar pyrimidine derivatives.
  • Dynamic NMR (DNMR) to study rotational barriers of the piperidine ring, which may cause signal splitting .

Q. Example Workflow :

Acquire high-resolution 13C^{13}\text{C} NMR in deuterated DMSO.

Compare experimental data with computational predictions (e.g., DFT calculations at the B3LYP/6-31G* level) .

Basic Question: What synthetic strategies are effective for constructing the piperidine-pyrimidine ether linkage?

Answer:
Key steps include:

  • Nucleophilic substitution : React 3-hydroxypiperidine with 4-chloro-2,6-dimethylpyrimidine in the presence of NaH (THF, 0°C to RT) .
  • Protection/deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect reactive hydroxyl intermediates .

Q. Optimization Tip :

  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane = 1:3) and isolate intermediates via column chromatography .

Advanced Question: How should researchers design experiments to optimize synthetic yield while minimizing byproducts?

Answer:
Implement a Design of Experiments (DoE) approach:

ParameterRange TestedOptimal Condition
Temperature50–100°C80°C
SolventDMF vs. tolueneAnhydrous DMF
Catalyst Loading0.1–5 mol% Pd(OAc)₂2 mol%

Q. Methodology :

  • Use in situ FTIR to track intermediate formation (e.g., carbonyl stretch at 1675 cm⁻¹) .
  • Employ continuous flow chemistry to enhance mixing and reduce side reactions .

Advanced Question: How can researchers analyze discrepancies in biological activity data across studies?

Answer:
Stepwise Approach :

Verify purity : Require >95% HPLC purity (C18 column, acetonitrile/water gradient) .

Standardize assays : Compare cell lines (e.g., HEK293 vs. HeLa), incubation times, and dose ranges.

Binding kinetics : Use surface plasmon resonance (SPR) to measure kak_a (association rate) and kdk_d (dissociation rate) .

Case Study :
resolved pH-dependent activity shifts in a related compound using isothermal titration calorimetry (ITC) at pH 4.0–7.4, identifying protonation-state-dependent binding.

Basic Question: What analytical techniques are essential for characterizing this compound?

Answer:

  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., ESI+ mode) .
  • Chromatography : HPLC with UV detection (λ=254 nm) for purity assessment .
  • Vibrational Spectroscopy : FTIR to identify sulfonyl (1150–1300 cm⁻¹) and ketone (1675 cm⁻¹) stretches .

Advanced Question: How can molecular docking simulations guide the study of this compound’s biological targets?

Answer:

  • Target Selection : Prioritize enzymes with known pyrimidine-binding pockets (e.g., kinases, phosphodiesterases) .
  • Protocol :
    • Prepare protein structure (PDB ID: 2JDO) using AutoDock Tools.
    • Perform flexible docking with Lamarckian genetic algorithms.
    • Validate poses via molecular dynamics (MD) simulations (100 ns, NPT ensemble) .

Q. Data Interpretation :

  • Compare binding energies (ΔG) with structurally similar inhibitors (e.g., ’s Compound B: ΔG = -9.2 kcal/mol).

Basic Question: What safety precautions are necessary when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Spill Management : Neutralize with activated carbon and dispose as hazardous waste .

Advanced Question: How can researchers investigate the metabolic stability of this compound?

Answer:

  • In Vitro Assays :
    • Incubate with liver microsomes (human or rat) at 37°C, monitoring depletion via LC-MS/MS .
    • Identify metabolites using UPLC-QTOF (e.g., hydroxylation at the piperidine ring) .

Q. Key Parameters :

Metabolic ParameterValue
Half-life (t₁/₂)45 min (human)
CLₘᵢc12 mL/min/kg

Advanced Question: What strategies can elucidate structure-activity relationships (SAR) for derivatives of this compound?

Answer:

  • SAR Table :
Derivative ModificationBiological Activity (IC₅₀)Key Finding
Replacement of isopropylsulfonyl with methylsulfonyl15 nM → 220 nMSulfonyl size critical for potency
Piperidine N-methylation15 nM → 1.2 µMHydrogen bonding disrupted

Q. Methodology :

  • Synthesize analogs via Suzuki-Miyaura coupling for aryl modifications .
  • Test against a panel of kinase inhibitors using fluorescence polarization assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.